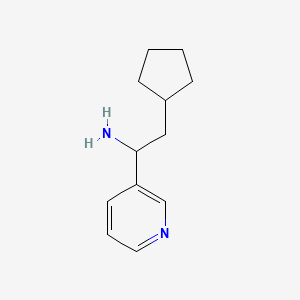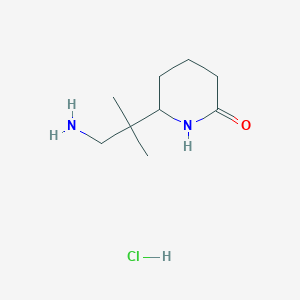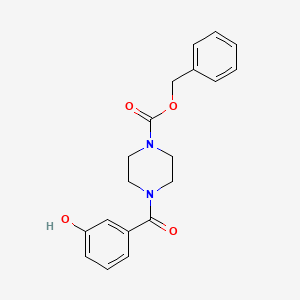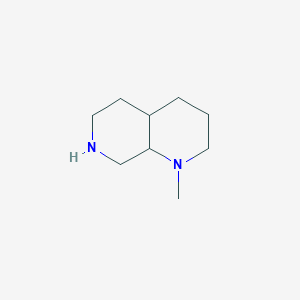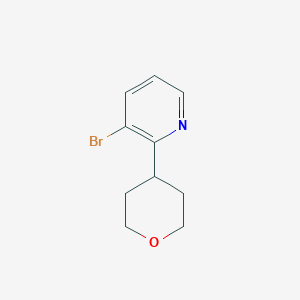![molecular formula C10H13Cl2N7 B13503416 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a tetrazole ring and a benzodiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from 5-aminotetrazole and cyanogen azide The benzodiazole ring is then introduced through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodiazole compounds .
科学研究应用
2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The benzodiazole ring can interact with aromatic residues in proteins, affecting their function .
相似化合物的比较
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-based compound with high nitrogen content and energetic properties.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity.
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3(2H)-one: Exhibits similar thermal stability to cyclotrimethylenetrinitramine (RDX).
Uniqueness
2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a tetrazole ring and a benzodiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .
属性
分子式 |
C10H13Cl2N7 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC 名称 |
2-[6-(2H-tetrazol-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N7.2ClH/c11-4-3-9-12-7-2-1-6(5-8(7)13-9)10-14-16-17-15-10;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15,16,17);2*1H |
InChI 键 |
OCKVJJRYJUFVJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=NNN=N3)NC(=N2)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

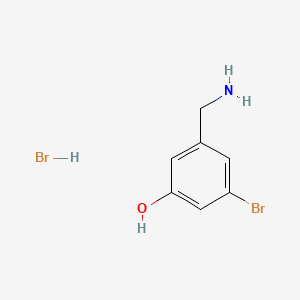
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
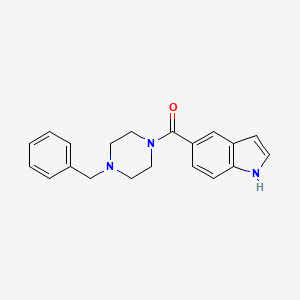
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
